molecular formula C16H13BrN4OS B5526879 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

Cat. No.: B5526879
M. Wt: 389.3 g/mol
InChI Key: UBJBTJCFGZRQOZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid, which is then converted into its hydrazide derivative. The final step involves the condensation of the hydrazide with 3-bromobenzaldehyde under acidic or basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological pathways essential for the survival of microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is unique due to the presence of the bromine atom in the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4OS/c17-12-5-3-4-11(8-12)9-18-21-15(22)10-23-16-19-13-6-1-2-7-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBTJCFGZRQOZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.